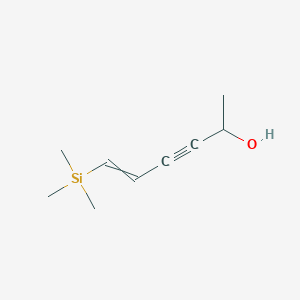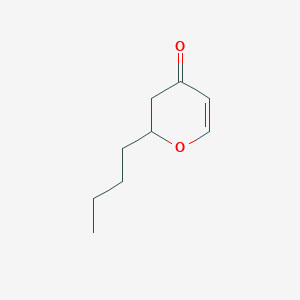![molecular formula C14H16O4 B14270093 Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester CAS No. 164713-27-3](/img/structure/B14270093.png)
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester is an organic compound that belongs to the class of esters It is derived from propanedioic acid and features a phenyl group attached to a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester typically involves the esterification of propanedioic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Commonly used acid catalysts include sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like toluene or dichloromethane may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: Propanedioic acid and the corresponding alcohol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid, which may interact with enzymes or receptors. The phenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dimethyl malonate: Another ester of propanedioic acid, but without the phenyl and propenyl groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Methyl malonate: A simpler ester of malonic acid with only one ester group.
Uniqueness
Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester is unique due to the presence of the phenyl and propenyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from simpler esters like dimethyl malonate and diethyl malonate.
特性
CAS番号 |
164713-27-3 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
dimethyl 2-[(1R)-1-phenylprop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H16O4/c1-4-11(10-8-6-5-7-9-10)12(13(15)17-2)14(16)18-3/h4-9,11-12H,1H2,2-3H3/t11-/m0/s1 |
InChIキー |
BVCOQEGIAVLJDW-NSHDSACASA-N |
異性体SMILES |
COC(=O)C([C@@H](C=C)C1=CC=CC=C1)C(=O)OC |
正規SMILES |
COC(=O)C(C(C=C)C1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


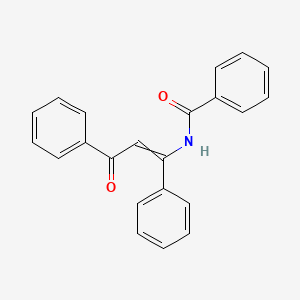

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

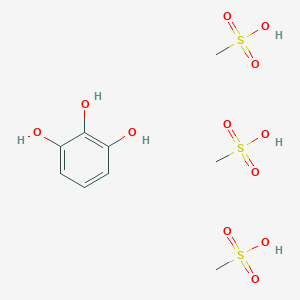

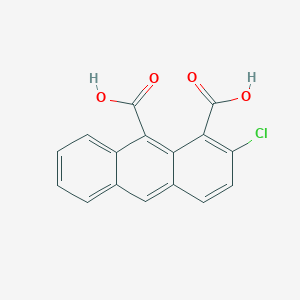
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
